molecular formula C11H19NO B1269787 3-(Aminomethyl)adamantan-1-ol CAS No. 67496-96-2

3-(Aminomethyl)adamantan-1-ol

Cat. No. B1269787
Key on ui cas rn: 67496-96-2
M. Wt: 181.27 g/mol
InChI Key: RYKCTCWOWSGKPH-UHFFFAOYSA-N
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Patent
US08664242B2

Procedure details

To a vigorously stirred mixture of concentrated sulfuric acid (22.7 mL) and 65% nitric acid (2.3 mL) at 0° C. was added C-adamantan-1-yl-methylamine (2.0 g, 12.12 mmol) dropwise. The reaction mixture was stirred for 2 h at 0° C., warmed to room temperature and stirred at that temperature for 24 h, cooled to 0° C. and slowly quenched with ice (10.8 g). The mixture was allowed to warm to ambient as ice melts overnight, cooled to 0° C. again and treated with sodium hydroxide (50 g) in small portions. The resulting brownish paste was filtered, and the filter cake was rinsed with DCM (200 mL). After separation, the organic layer was washed with brine (2×20 mL), dried over sodium sulfate, filtered and concentrated to give a white solid (1.09 g). (m/z): [M+H]+ calcd for C11H19N 182.2; found 182.2.
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+]([O-])(O)=[O:7].[C:10]12([CH2:20][NH2:21])[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][CH:12]([CH2:13]3)[CH2:11]1)[CH2:17]2>>[NH2:21][CH2:20][C:10]12[CH2:17][CH:16]3[CH2:15][CH:14]([CH2:13][C:12]([OH:7])([CH2:18]3)[CH2:11]1)[CH2:19]2

Inputs

Step One
Name
Quantity
22.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at that temperature for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with ice (10.8 g)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient as ice
WAIT
Type
WAIT
Details
melts overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. again
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide (50 g) in small portions
FILTRATION
Type
FILTRATION
Details
The resulting brownish paste was filtered
WASH
Type
WASH
Details
the filter cake was rinsed with DCM (200 mL)
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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